molecular formula C20H21FN4 B3770839 N-(1H-benzimidazol-2-ylmethyl)-1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methanamine

N-(1H-benzimidazol-2-ylmethyl)-1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methanamine

Cat. No.: B3770839
M. Wt: 336.4 g/mol
InChI Key: KFAUMPICEPTKKN-UHFFFAOYSA-N
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Description

“N-(1H-benzimidazol-2-ylmethyl)-1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methanamine” is a complex organic compound that features both benzimidazole and indole moieties. These structures are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4/c1-3-16-12(2)15-9-14(21)8-13(20(15)25-16)10-22-11-19-23-17-6-4-5-7-18(17)24-19/h4-9,22,25H,3,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAUMPICEPTKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC(=CC(=C2N1)CNCC3=NC4=CC=CC=C4N3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-benzimidazol-2-ylmethyl)-1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methanamine” typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and indole intermediates, followed by their coupling through a suitable linker.

    Benzimidazole Synthesis: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Indole Synthesis: The Fischer indole synthesis is a common method, involving the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates using a suitable linker, such as a methylene bridge, under specific reaction conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(1H-benzimidazol-2-ylmethyl)-1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methanamine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in chloroform for halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(1H-benzimidazol-2-ylmethyl)-1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methanamine” would depend on its specific biological target. Generally, compounds with benzimidazole and indole structures can interact with various enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antimicrobial and antiparasitic activities.

    Indole Derivatives: Often exhibit anti-inflammatory and anticancer properties.

Uniqueness

The unique combination of benzimidazole and indole moieties in “N-(1H-benzimidazol-2-ylmethyl)-1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methanamine” may confer distinct biological activities, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1H-benzimidazol-2-ylmethyl)-1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-(1H-benzimidazol-2-ylmethyl)-1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methanamine

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